1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE
Overview
Description
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethanesulfonyl group attached to a piperazine ring, which is further connected to a diphenylethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE typically involves the reaction of piperazine with ethanesulfonyl chloride under basic conditions to form the ethanesulfonyl-piperazine intermediate. This intermediate is then reacted with 2,2-diphenylethanone under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE undergoes various types of chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The diphenylethanone moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and are studied for their therapeutic potential.
1-{4-[4-(ethanesulfonyl)piperazin-1-yl]phenyl}-3-(2-methoxyethyl)urea: This compound shares the ethanesulfonyl-piperazine structure and is investigated for its biological activities.
Uniqueness
1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethanesulfonyl and diphenylethanone moieties allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-15-13-21(14-16-22)20(23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJMMSEOSNHSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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